molecular formula C16H22Cl2N2O5S B1667505 Brasofensine sulfate CAS No. 171655-92-8

Brasofensine sulfate

Cat. No. B1667505
CAS RN: 171655-92-8
M. Wt: 425.3 g/mol
InChI Key: MOYPZNPGNIZILM-RCPZNQFSSA-N
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Comparison with Similar Compounds

Brasofensine sulfate belongs to the class of phenyltropane compounds, which are known for their dopamine reuptake inhibition properties . Similar compounds include:

    Cocaine: Another phenyltropane that inhibits dopamine reuptake but has a higher potential for abuse and addiction.

    Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, it also inhibits dopamine reuptake but has a different pharmacokinetic profile.

    Bupropion: An antidepressant that inhibits dopamine and norepinephrine reuptake, but with a different chemical structure and mechanism of action compared to this compound.

This compound is unique in its specific application for neurological disorders and its detailed pharmacokinetic profile .

properties

CAS RN

171655-92-8

Molecular Formula

C16H22Cl2N2O5S

Molecular Weight

425.3 g/mol

IUPAC Name

(E)-1-[(1R,2R,3S,5R)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid

InChI

InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12-,13-,16-;/m1./s1

InChI Key

MOYPZNPGNIZILM-RCPZNQFSSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Brasofensine sulfate;  BMS 204756;  BMS-204756;  NS 2214;  NS2214;  NS-2214

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Brasofensine sulfate
Reactant of Route 2
Reactant of Route 2
Brasofensine sulfate
Reactant of Route 3
Brasofensine sulfate

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